1-Fluoro-2-oxo-1H-2lambda~5~-pyrazole
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Overview
Description
1-Fluoro-2-oxo-1H-2lambda~5~-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-Fluoro-2-oxo-1H-2lambda~5~-pyrazole can be achieved through several routes. One common method involves the cyclization of hydrazine derivatives with fluorinated carbonyl compounds. For instance, the reaction of hydrazine with 1-fluoro-2-oxo-1,3-dicarbonyl compounds under acidic or basic conditions can yield the desired pyrazole derivative. Industrial production methods often employ catalytic processes to enhance yield and selectivity. These methods may include the use of metal catalysts such as palladium or copper to facilitate the cyclization reaction.
Chemical Reactions Analysis
1-Fluoro-2-oxo-1H-2lambda~5~-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-fluoro-2-hydroxy-pyrazole.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions include pyrazolone derivatives, hydroxylated pyrazoles, and substituted pyrazoles.
Scientific Research Applications
1-Fluoro-2-oxo-1H-2lambda~5~-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science, where its unique properties can be exploited for specific applications.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-oxo-1H-2lambda~5~-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and keto group play crucial roles in binding to these targets, often through hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
1-Fluoro-2-oxo-1H-2lambda~5~-pyrazole can be compared with other pyrazole derivatives, such as:
1-Methyl-2-oxo-1H-pyrazole: Lacks the fluorine atom, resulting in different reactivity and binding properties.
1-Fluoro-3-oxo-1H-pyrazole: Has the keto group at a different position, affecting its chemical behavior and applications.
1-Fluoro-2-hydroxy-1H-pyrazole: Contains a hydroxyl group instead of a keto group, leading to distinct chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications.
Properties
CAS No. |
921604-89-9 |
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Molecular Formula |
C3H3FN2O |
Molecular Weight |
102.07 g/mol |
IUPAC Name |
1-fluoro-2-oxidopyrazol-2-ium |
InChI |
InChI=1S/C3H3FN2O/c4-5-2-1-3-6(5)7/h1-3H |
InChI Key |
YBBDFQNCMJJZGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN([N+](=C1)[O-])F |
Origin of Product |
United States |
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